2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features both phenolic and nicotinic acid moieties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps. One common method starts with the preparation of the 3,4-dihydroxyphenyl derivative, which is then reacted with a nicotinic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenolic or nicotinic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .
Scientific Research Applications
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The nicotinic acid moiety may interact with specific receptors or enzymes, modulating various biological processes. These interactions can lead to a range of effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
2,4-Dihydroxybenzoic acid: Known for its antioxidant and anti-inflammatory activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.
Uniqueness
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is unique due to its combined phenolic and nicotinic acid moieties, which confer a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODTAWCYUYGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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